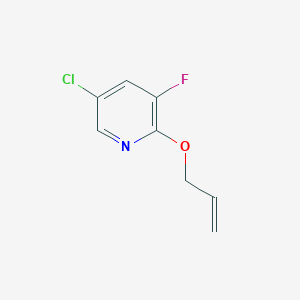

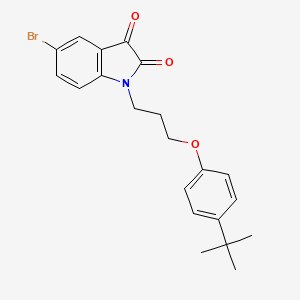

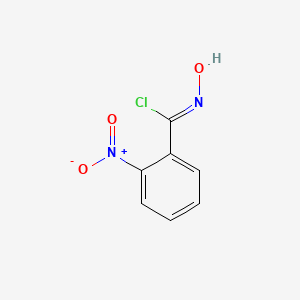

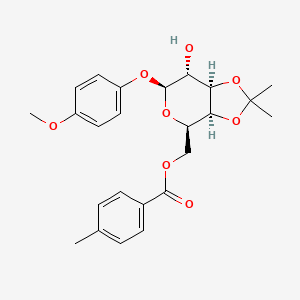

5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A chemical compound’s description typically includes its molecular formula, structure, and other identifiers like its CAS registry number. It may also include information about the compound’s occurrence in nature or its uses .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions that cause the compound to react, as well as the products of these reactions .Physical and Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Synthesis and Reactivity

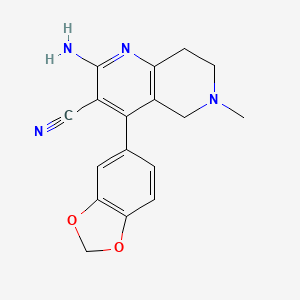

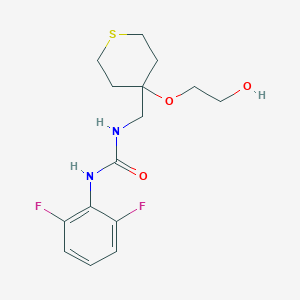

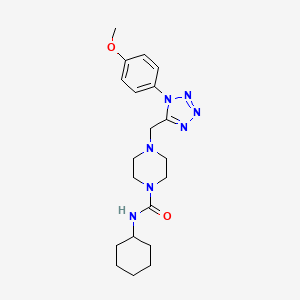

5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine serves as a precursor or intermediate in the synthesis of complex molecules. For example, Colla et al. (1991) detailed an improved procedure for preparing β-trichloro- and β-trifluoroacetyl derivatives of enol ethers, which can undergo cyclocondensation to yield various heterocyclic compounds (Colla et al., 1991). This method emphasizes the compound's role in facilitating reactions that produce heterocyclic structures with potential applications in drug development and other areas of chemical synthesis.

Herbicidal Activity

Tajik and Dadras (2011) synthesized a series of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and evaluated their herbicidal activity against various graminaceous plants. These compounds exhibited moderate to high levels of activity, highlighting the potential of this compound derivatives in the development of new herbicides (Tajik & Dadras, 2011).

Photophysical Behavior

Garre et al. (2019) explored the synthesis and photophysical behavior of a highly fluorescent family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These compounds demonstrated strong UV-Vis absorptions and high fluorescence quantum yields, suggesting the utility of this compound derivatives in the creation of fluorescent materials for potential applications in sensing, imaging, and light-emitting devices (Garre et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-3-fluoro-2-prop-2-enoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h2,4-5H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCDTCAALCHMNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=N1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)